1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide
Description
1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a piperazine ring, a furan moiety, and an oxadiazole ring, makes it an interesting subject for research in medicinal chemistry, organic synthesis, and material science.
Properties
IUPAC Name |
1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4OS/c1-18-8-9-20(3)23(14-18)32-25-15-24(28-17-29-25)30-12-10-21(11-13-30)26(31)27-16-22-7-5-4-6-19(22)2/h4-9,14-15,17,21H,10-13,16H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAWPNJPXDWINI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring, the sulfonylation of the thienyl group, and the coupling of the piperazine and furan moieties. Common reagents used in these reactions include thionyl chloride, cyclobutylamine, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Therapeutic Applications
The compound's therapeutic applications are diverse, including:
Anticancer Activity
Recent studies have demonstrated the compound's cytotoxic effects on various cancer cell lines. For example:
- IC50 Values : The compound shows significant cytotoxicity with IC50 values ranging from 0.5 µM to 2 µM against cell lines such as HeLa (0.8 µM), MDA-MB-231 (1.0 µM), and HCT-15 (1.5 µM) .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.8 |
| MDA-MB-231 | 1.0 |
| HCT-15 | 1.5 |
| A549 | 2.0 |
Neurological Disorders
Due to its sodium channel blocking properties, the compound is being investigated for:
- Epilepsy Treatment : Its mechanism may provide a new avenue for managing seizure disorders.
Metabolic Disorders
As an inhibitor of 11βHSD1, this compound could play a role in:
- Diabetes Management : By modulating cortisol levels, it may help improve insulin sensitivity and reduce adiposity.
Case Studies
Several studies have focused on the therapeutic potential of this compound:
Study on Anticancer Efficacy
A study published in a peer-reviewed journal highlighted its effects on breast cancer models, demonstrating significant tumor growth inhibition when administered at specific dosages . The study concluded that further investigations are warranted to explore its full potential as an anticancer agent.
Study on Metabolic Effects
Research investigating its role in metabolic syndrome found that the compound effectively reduced hyperglycemia in animal models by inhibiting the action of 11βHSD1, suggesting a promising approach for treating metabolic disorders.
Mechanism of Action
The mechanism of action of 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various signaling pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, oxadiazole-containing molecules, and sulfonyl-substituted thienyl compounds. Examples include:
- 1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-4-[(2E)-3-(2-furyl)prop-2-enoyl]piperazine
- 1-{[4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazine
Uniqueness
What sets 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide apart is its specific combination of functional groups and structural features. This unique arrangement can result in distinct reactivity and interactions, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide is a synthetic organic molecule with significant potential in pharmaceutical applications. Its unique structural features, including a pyrimidine ring, a piperidine moiety, and a carboxamide functional group, suggest diverse biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Structure Overview
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C26H30N4OS
- Molecular Weight : 446.61 g/mol
- Key Functional Groups :
- Pyrimidine ring
- Sulfanyl group
- Piperidine ring
- Carboxamide group
Table 1: Structural Features
| Feature | Description |
|---|---|
| Pyrimidine Substituent | Sulfanyl group enhances reactivity |
| Piperidine Moiety | Associated with various pharmacological activities |
| Carboxamide Functional Group | Impacts solubility and biological interactions |
Antibacterial Properties
Research indicates that compounds with similar structural motifs exhibit significant antibacterial activity. The presence of the sulfanyl group in this compound may enhance its interaction with bacterial cell walls, leading to effective inhibition of growth.
Enzyme Inhibition
The compound has been evaluated for its potential to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, and their inhibition could lead to therapeutic applications in treating conditions like Alzheimer's disease or urinary tract infections.
Cancer Chemotherapy Potential
Preliminary studies suggest that this compound may possess anticancer properties. The structural similarity to known anticancer agents indicates potential mechanisms involving apoptosis induction or cell cycle arrest.
Hypoglycemic Activity
Compounds bearing a piperidine nucleus have been associated with hypoglycemic effects. This suggests that the compound may influence glucose metabolism, making it a candidate for diabetes management.
Study on Antibacterial Activity
In one study, synthesized derivatives of piperidine were evaluated against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results showed promising antibacterial activity, with minimum inhibitory concentrations (MIC) indicating effective doses for treatment .
Enzyme Inhibition Research
Another study focused on the enzyme inhibitory effects of related compounds. The findings revealed that certain derivatives exhibited significant inhibition of AChE, suggesting potential applications in neurodegenerative diseases .
Cancer Research Insights
Research investigating the anticancer effects of similar compounds indicated that they could induce apoptosis in cancer cell lines. The mechanism was linked to the modulation of signaling pathways involved in cell survival .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Binding : Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptor Interaction : Binding to cellular receptors that modulate signal transduction pathways.
- Gene Expression Alteration : Influencing the expression of genes involved in critical biological processes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what are their respective yields and limitations?
- Methodological Answer : Synthesis typically involves multi-step protocols, including sulfanyl group introduction via nucleophilic substitution and piperidine-carboxamide coupling. For example, similar compounds use palladium-catalyzed Suzuki-Miyaura coupling to attach pyrimidine and aryl groups . Challenges include low yields (e.g., 30–50% in analogous syntheses due to steric hindrance from dimethylphenyl groups) and purification difficulties. Optimizing reaction temperatures (e.g., 80–100°C) and using ligands like Pd(PPh₃)₄ can improve efficiency .
Q. How is the molecular structure confirmed, and what analytical techniques are most effective?
- Methodological Answer : X-ray crystallography is critical for resolving stereochemistry, as seen in structurally related N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, where dihedral angles between aromatic rings and piperidine moieties were measured to confirm conformation . Complementary techniques include:
- HPLC : Purity assessment (≥98% threshold) .
- NMR : Confirming substitution patterns (e.g., sulfanyl proton shifts at δ 2.2–2.5 ppm) .
Q. What initial biological screening approaches are recommended to assess its therapeutic potential?
- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition) due to the compound’s piperidine-carboxamide scaffold, which often interacts with CNS targets. For example:
- In vitro kinase assays : Test inhibition of acetylcholinesterase (IC₅₀ determination) .
- Cytotoxicity screening : Use HEK-293 or HepG2 cell lines with MTT assays, noting potential false positives from dimethylphenyl sulfanyl group redox activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the Suzuki-Miyaura coupling step?
- Methodological Answer : Apply statistical design of experiments (DoE) to identify critical factors. For example:
- Central Composite Design : Vary Pd catalyst loading (0.5–2 mol%), base (K₂CO₃ vs. Cs₂CO₃), and solvent (THF vs. DMF) .
- Response Surface Methodology : Model interactions between variables to maximize yield (e.g., 70–80% achievable with 1.5 mol% Pd, Cs₂CO₃, and DMF at 90°C) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays. For instance:
- Surface Plasmon Resonance (SPR) : Confirm binding affinity if cell-based assays show variability due to membrane permeability issues .
- Metabolic Stability Testing : Incubate with liver microsomes to rule out rapid degradation as a cause of inconsistent IC₅₀ values .
Q. How does computational modeling predict the reactivity of the sulfanyl group under varying pH conditions?
- Methodological Answer : Use density functional theory (DFT) to simulate sulfanyl group behavior. Key steps:
- pKa Prediction : Tools like MarvinSketch estimate sulfanyl proton acidity (predicted pKa ~8.5), suggesting susceptibility to oxidation at physiological pH .
- Reaction Pathway Analysis : Quantum mechanics/molecular mechanics (QM/MM) models identify intermediates in sulfoxide formation, guiding pH-controlled synthesis .
Q. What are the challenges in achieving enantiomeric purity during synthesis, and how can chiral chromatography be applied?
- Methodological Answer : The piperidine ring’s stereocenter requires chiral resolution. Strategies include:
- Chiral Stationary Phases : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase .
- Dynamic Kinetic Resolution : Employ enzymes like lipases to selectively acetylate undesired enantiomers during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
